ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The thiazole ring can also contribute to the compound’s biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring and have comparable chemical properties.
Uniqueness
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the combination of the indole and thiazole moieties in a single molecule, which can result in synergistic biological activities and enhanced chemical properties .
Biological Activity
Ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 298.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation.
In Vitro Studies
- CDK Inhibition : Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on CDK4 with IC50 values ranging from 4.2 to 34 nmol/L. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HCT116 and PC6 .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in melanoma cell lines, suggesting its potential for halting tumor progression .
- Cytotoxicity : In a comparative study, the compound exhibited cytotoxic effects against several cancer cell lines with varying degrees of potency, indicating a promising therapeutic index .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy:
In Vitro Antimicrobial Studies
- Bacterial Activity : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 77.38 µM against various strains .
- Fungal Activity : It also showed antifungal properties against Candida albicans, with MIC values indicating effective inhibition compared to standard antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and bioavailability |
Thiazole Ring | Contributes to CDK inhibition |
Indole Moiety | Imparts anticancer properties |
The presence of the methoxy group on the indole ring significantly enhances the compound's ability to interact with biological targets, leading to improved pharmacological profiles.
Case Studies
Several case studies have documented the efficacy of similar compounds derived from thiazole and indole frameworks:
- Thiazole-Indole Derivatives : A study reported that thiazole-indole derivatives exhibited notable anticancer activity through apoptosis induction in cancer cells .
- Clinical Trials : Ongoing clinical trials are exploring the use of CDK inhibitors in treating various cancers, indicating a growing interest in compounds like this compound as potential therapeutic agents.
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)9-12-11-26-18(19-12)20-16(22)10-21-8-7-13-14(21)5-4-6-15(13)24-2/h4-8,11H,3,9-10H2,1-2H3,(H,19,20,22) |
InChI Key |
UCVLXDFEOROYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.